3-Ethynylbicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
InChI Key |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynylbicyclo 3.1.0 Hexane and Analogous Structures
Strategies for Constructing the Bicyclo[3.1.0]hexane Core
The principal strategies for assembling the bicyclo[3.1.0]hexane core can be broadly categorized into cyclopropanation reactions, where the three-membered ring is formed onto a pre-existing five-membered ring, and annulation reactions, which involve the convergent assembly of both rings.
Cyclopropanation represents one of the most direct methods for creating the bicyclo[3.1.0]hexane system. These reactions typically involve an intramolecular cyclization of a suitably functionalized cyclopentane (B165970) derivative.
Metal-mediated domino reactions, particularly those involving chain enynes, are a widely used strategy for constructing bicyclic systems, including the related 3-azabicyclo[3.1.0]hexane derivatives. researchgate.netresearchgate.netmdpi.com This approach relies on the in-situ generation of metal carbene species from starting materials like N-allyl enamines or other enyne analogues. mdpi.combohrium.com A variety of transition metal catalysts, including those based on palladium, gold, ruthenium, and copper, facilitate these transformations. researchgate.netmdpi.comunivasf.edu.br The reaction cascade typically involves the metal catalyst activating the alkyne portion of the enyne, leading to a cyclization event that forms the five-membered ring and a subsequent intramolecular cyclopropanation to yield the final bicyclo[3.1.0]hexane core. researchgate.net Photocatalytic pathways and metal-free organocatalytic processes have also been developed, often proceeding through mechanisms similar to the metal carbene processes. researchgate.netresearchgate.net
A significant advancement in the synthesis of bicyclo[3.1.0]hexane skeletons involves a copper(I)/secondary amine cooperative catalysis system. d-nb.infonih.gov This method enables the intramolecular radical cyclopropanation of unactivated alkenes, using the simple α-methylene group of an aldehyde as the C1 source for the cyclopropane (B1198618) ring. d-nb.infoiitkgp.ac.in The process is highly efficient for a broad range of substrates, including terminal and internal alkenes. d-nb.inforesearchgate.net A key advantage of this method is its successful application in asymmetric synthesis, providing enantioenriched bicyclo[3.1.0]hexanes with adjacent all-carbon quaternary stereocenters in good to excellent enantioselectivity. d-nb.infonih.goviitkgp.ac.in Mechanistic studies suggest the reaction proceeds through a stepwise radical process in what is formally a [2+1] cycloaddition. d-nb.infonih.gov
Table 1: Asymmetric Radical Cyclopropanation of Alkenyl Aldehydes Reaction conditions typically involve a Cu(I) catalyst, a chiral secondary amine ligand, and an oxidant.
| Substrate (Alkenyl Aldehyde) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2,2-dimethyl-5-phenylpent-4-enal | 85 | 95 |
| 2,2-dimethyl-5-(p-tolyl)pent-4-enal | 88 | 94 |
| 5-(4-chlorophenyl)-2,2-dimethylpent-4-enal | 82 | 96 |
| 5-(furan-2-yl)-2,2-dimethylpent-4-enal | 75 | 91 |
| 2,2,5-trimethylhex-4-enal | 78 | 90 |
Data adapted from findings reported in Nature Communications. d-nb.inforesearchgate.net
Carbene-mediated reactions offer a versatile route to the bicyclo[3.1.0]hexane core. One established strategy employs a cross-metathesis reaction to functionalize a terminal olefin precursor, followed by the conversion of a keto group into a diazo intermediate. acs.orgacs.org This diazo compound then undergoes an intramolecular cyclopropanation, mediated by a carbene, to form the bicyclic product diastereoselectively. acs.orgacs.org This combined approach allows for the introduction of diverse chemical substituents at the tip of the cyclopropane ring. acs.org However, when electron-withdrawing groups are used as substituents, a competing [3+2] cycloaddition can sometimes predominate. acs.orgacs.org
More recently, a photochemical method has been developed that avoids the use of metal catalysts or toxic diazo reagents. chemrxiv.org This approach involves the generation of nucleophilic carbene intermediates from acyl silane (B1218182) precursors using only visible light irradiation. chemrxiv.org These singlet carbenes then rapidly participate in a [2+1] cycloaddition with a tethered olefin to afford bicyclo[3.1.0]hexane scaffolds. chemrxiv.org
Annulation reactions provide a convergent approach to the bicyclo[3.1.0]hexane system, constructing the five-membered ring onto a three-membered ring precursor in a single strategic operation.
Table 2: Scope of the (3+2) Annulation Reaction Reactions performed under blue LED irradiation with a photoredox catalyst.
| Cyclopropene (B1174273) Partner | Cyclopropylaniline Partner | Product Yield (%) |
| Dimethyl 3,3-cyclopropene-1,1-dicarboxylate | N-(1-phenylcyclopropyl)aniline | 85 |
| Diethyl 3,3-cyclopropene-1,1-dicarboxylate | N-(1-(4-chlorophenyl)cyclopropyl)aniline | 82 |
| 3,3-Difluoro-1-phenylcyclopropene | N-(2,6-dimethyl-4-methoxyphenyl)-1-phenylcyclopropanamine | 78 |
| 1-(tert-Butyldimethylsilyl)cyclopropene | N-(1-phenylcyclopropyl)aniline | 55 |
| Cyclopropenone 1,3-propanediyl acetal | N-(1-phenylcyclopropyl)aniline | 45 |
Data adapted from findings reported in Chemical Science. rsc.orgresearchgate.net
Annulation Reactions for Bicyclo[3.1.0]hexane Formation
[3+2] Cycloaddition Reactions with Azomethine Ylides
A prominent strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton, a key heterocyclic analog of the bicyclo[3.1.0]hexane system, is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene. beilstein-journals.org This method provides a convergent and stereocontrolled route to these valuable scaffolds, which are found in numerous bioactive compounds. beilstein-journals.org
The reaction typically involves the in situ generation of a highly reactive azomethine ylide. A common method for this is the thermal decarboxylative condensation of an α-amino acid, such as proline, with a carbonyl compound. beilstein-journals.org The resulting 1,3-dipole then readily reacts with a cyclopropene dipolarophile to construct the fused ring system. This approach allows for significant molecular diversity, as various substituted cyclopropenes and precursors for azomethine ylides can be employed. beilstein-journals.org
Research has demonstrated the successful cycloaddition of both stable and unstable cyclopropenes with azomethine ylides, leading to a range of spiro-fused and bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives in moderate to good yields and with high diastereoselectivity. beilstein-journals.org
| Azomethine Ylide Precursor | Cyclopropene | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|
| Protonated Ruhemann's Purple (PRP) | 3-Methyl-3-phenylcyclopropene | Acetonitrile, 65 °C | 70% | beilstein-journals.org |
| Protonated Ruhemann's Purple (PRP) | 1,2-Diphenylcyclopropene | 1,4-Dioxane, 65 °C | 78% | beilstein-journals.org |
| Protonated Ruhemann's Purple (PRP) | 3-tert-Butyl-1,2-diphenylcyclopropene | 1,4-Dioxane, 65 °C | 72% | beilstein-journals.org |
Ring Contraction and Rearrangement Strategies for Bicyclo[3.1.0]hexane Skeletons
Base-Promoted Ring Contraction of Epoxy Ketones
The Favorskii rearrangement and related transformations provide a classic method for ring contraction, which can be applied to the synthesis of the bicyclo[3.1.0]hexane framework. thieme-connect.de This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. When applied to cyclic systems, the reaction results in a smaller ring. A key intermediate in this process is a cyclopropanone, formed by intramolecular nucleophilic attack. msu.edu
While the standard Favorskii rearrangement of α-halo cyclohexanones can face resistance due to the strain of forming the bicyclo[3.1.0]hexane intermediate, variations of this reaction have proven successful. nih.gov The quasi-Favorskii rearrangement of α,β-epoxy ketones or α,α-dihalocyclobutanols can also lead to ring-contracted products. researchgate.netacs.org For example, epimeric 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols have been shown to undergo stereospecific ring contraction when treated with an aqueous base, affording 6-chlorobicyclo[3.1.0]hex-2-ene-6-carbaldehydes. researchgate.net This transformation proceeds through a semi-benzilic acid type rearrangement, effectively contracting the six-membered ring of a precursor to the five-membered ring of the bicyclo[3.1.0]hexane system.
Rearrangement Pathways from Carbenabicyclic Intermediates to Ethynylbicyclo[3.1.0]hexenes
The formation of the ethynyl (B1212043) group can also be achieved through the rearrangement of a carbenabicyclic intermediate. The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a powerful method for converting alkylidene carbenes into alkynes via a 1,2-migratory shift. nih.govrsc.orgbeilstein-journals.org This strategy is particularly useful for accessing highly reactive and geometrically strained cyclic alkynes that are otherwise difficult to synthesize. nih.gov
In this context, a precursor such as a bicyclo[3.1.0]hexan-3-one could be converted to a vinyl halide or tosylhydrazone. Treatment with a strong base would then generate an exocyclic alkylidene carbene. This carbene intermediate can subsequently undergo the FBW rearrangement, where a carbon from the bicyclic ring migrates, leading to the formation of a strained cyclic alkyne, a structural isomer of the target compound. rsc.org Computational and experimental studies have explored the generation of various strained polycyclic alkynes, such as bicyclo[2.2.2]oct-2-yne, from their corresponding alkylidene carbenes, demonstrating the viability of this pathway. nih.gov
Methodologies for Introducing the Ethynyl Moiety
Once the bicyclo[3.1.0]hexane skeleton is formed, the ethynyl group can be installed through either direct addition or functional group transformation.
Direct Ethynylation Procedures
The most straightforward method for introducing a terminal ethynyl group is through the nucleophilic addition of a metal acetylide to a ketone precursor, such as bicyclo[3.1.0]hexan-3-one. nih.gov This reaction, a specific type of alkynylation, typically employs reagents like lithium acetylide or ethynylmagnesium bromide (a Grignard reagent). wikipedia.org
The reaction proceeds via the attack of the strongly nucleophilic acetylide anion on the electrophilic carbonyl carbon of the bicyclic ketone. Subsequent acidic workup protonates the resulting alkoxide to furnish the tertiary propargyl alcohol, 3-ethynyl-3-hydroxybicyclo[3.1.0]hexane. Studies on the nucleophilic addition to bicyclo[3.1.0]hexanone systems have shown that steric hindrance from the concave face of the molecule can lead to high diastereoselectivity, with the nucleophile preferentially attacking from the more accessible convex β-face. researchgate.net
Functional Group Transformations to Yield Terminal and Substituted Ethynyl Groups
More elaborate, multi-step procedures can transform a carbonyl group into an alkyne. These methods offer alternative routes when direct ethynylation is not feasible or desired. Two of the most powerful and widely used transformations for this purpose are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. researchgate.net
The Corey-Fuchs reaction is a two-step sequence that converts an aldehyde or ketone into a terminal alkyne. organic-chemistry.orgwikipedia.org The first step involves a Wittig-like reaction with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide, which transforms the ketone (e.g., bicyclo[3.1.0]hexan-3-one) into a 1,1-dibromoalkene intermediate. nih.gov In the second step, this dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium. This induces dehydrohalogenation followed by a lithium-halogen exchange and subsequent rearrangement to yield the terminal alkyne. wikipedia.orgtcichemicals.com
The Seyferth-Gilbert homologation provides a more direct one-pot conversion of a carbonyl compound to an alkyne. nrochemistry.com The reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. wikipedia.org An improved version, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which generates the required phosphonate (B1237965) carbanion under milder basic conditions (e.g., K₂CO₃ in methanol), making it compatible with a wider range of functional groups. wikipedia.orgorganic-chemistry.org The reaction proceeds through a diazoalkene intermediate, which eliminates nitrogen to form a vinyl carbene that rearranges to the alkyne. organic-chemistry.org
| Method | Key Reagents | Key Intermediate | Conditions | Reference |
|---|---|---|---|---|
| Corey-Fuchs Reaction | CBr₄, PPh₃; n-BuLi | 1,1-Dibromoalkene | Two steps, requires strong base | organic-chemistry.orgwikipedia.org |
| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, t-BuOK | Vinyl diazoalkene | One-pot, low temperature | nrochemistry.comwikipedia.org |
| Ohira-Bestmann Modification | Ohira-Bestmann Reagent, K₂CO₃, MeOH | Vinyl diazoalkene | One-pot, mild conditions | wikipedia.orgorganic-chemistry.org |
Compound Index
| Compound Name |
|---|
| 3-Azabicyclo[3.1.0]hexane |
| 3-Ethynyl-3-hydroxybicyclo[3.1.0]hexane |
| 3-Ethynylbicyclo[3.1.0]hexane |
| 6-Chlorobicyclo[3.1.0]hex-2-ene-6-carbaldehyde |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol |
| Azomethine ylide |
| Bicyclo[2.2.2]oct-2-yne |
| Bicyclo[3.1.0]hexan-3-one |
| Carbon tetrabromide |
| Cyclopropene |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate |
| Dimethyl (diazomethyl)phosphonate |
| Ethynylmagnesium bromide |
| Lithium acetylide |
| n-Butyllithium |
| Potassium tert-butoxide |
| Proline |
| Propargyl alcohol |
| Protonated Ruhemann's Purple (PRP) |
| Triphenylphosphine |
Utilization of Ethynyl-Containing Precursors in Cyclization Reactions
The incorporation of an ethynyl group early in the synthetic sequence, prior to the formation of the bicyclic system, represents a key strategy. This approach leverages the unique reactivity of ethynyl-containing precursors in cyclization reactions to build the complex bicyclo[3.1.0]hexane framework.
Ethynyl methylene (B1212753) cyclic carbamates (EMCCs) have emerged as versatile precursors in modern organic synthesis. chemrxiv.org Copper-catalyzed reactions of EMCCs are known to generate 2-aminoallyl cation intermediates. chemrxiv.orgresearchgate.net These reactive species can act as three-carbon or four-carbon synthons in various cycloaddition reactions. chemrxiv.org While the direct synthesis of this compound using EMCCs is not prominently documented, their utility in forming other complex ring systems suggests potential applicability. For instance, copper-catalyzed reactions of EMCCs with different nucleophilic reagents have been used to construct an array of spirocyclic compounds under mild conditions. chemrxiv.org Furthermore, these precursors have been employed in enantioselective (4+3) cycloadditions with dienol silyl (B83357) ethers and (3+2) cycloadditions with indoles, demonstrating their value in building seven-membered carbocycles and chiral pyrroloindolines, respectively. researchgate.netresearchgate.net The underlying principle involves the generation of a versatile zwitterionic 1,3-dipole that can participate in diverse cycloadditions, a strategy that could conceivably be adapted for the construction of bicyclo[3.1.0]hexane analogs. researchgate.net
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing palladium and copper co-catalysts. wikipedia.orglibretexts.org This reaction is a cornerstone for installing an ethynyl group onto a pre-formed bicyclo[3.1.0]hexane scaffold or a suitable precursor. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
One documented application involves the functionalization of bicyclo[3.1.0]hexane derivatives to create liquid crystals, where Sonogashira coupling is used to introduce polar groups to the rigid bicyclic core. In another example, related to the synthesis of bioactive molecules, a trimethylsilyl (B98337) (TMS)-protected ethynyl group was installed onto an iodinated 7-deazapurine nucleoside precursor under Sonogashira conditions. nih.gov This precursor was part of a synthetic route exploring nucleosides containing a bicyclo[3.1.0]hexane fused ring system to enhance receptor affinity. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org
Table 1: Examples of Sonogashira Coupling for Ethynyl Group Installation on Bicyclic Systems & Analogues
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Iodinated 7-deazapurine ribonucleoside | TMS-acetylene | Pd(PPh₃)₄, CuI, Et₃N | 7-Ethynyl-7-deazaadenosine analogue | nih.gov |
| Bicyclo[3.1.0]hexane derivative (halide) | Terminal alkyne | Pd/Cu catalyst | Functionalized bicyclo[3.1.0]hexane | |
| Vinyl iodide | Terminal alkyne | Pd(0) cat., Cu(I) cat. | 1,3-enyne | wikipedia.org |
Stereoselective Synthesis of this compound Analogues
Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, as the spatial arrangement of atoms dictates the molecule's biological activity and material properties. Methodologies for stereoselective synthesis focus on creating specific enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
Asymmetric Catalysis in Bicyclo[3.1.0]hexane Derivative Synthesis
Asymmetric catalysis utilizes chiral catalysts to guide a reaction towards a specific enantiomer. Several powerful methods have been developed for the enantioselective synthesis of the bicyclo[3.1.0]hexane skeleton.
One notable example is a palladium-catalyzed enantioselective cyclization of enyne derivatives. nih.gov Using a chiral SPRIX ligand, this Pd(II)/Pd(IV) catalytic cycle facilitates an oxidative cyclization to produce lactones bearing a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess (up to 95% ee). nih.gov Another innovative approach involves a copper(I)-catalyzed intramolecular radical cyclopropanation. scispace.com This method uses simple aldehydes as a C1 source and, in its asymmetric variant, constructs enantioenriched bicyclo[3.1.0]hexanes that contain two adjacent all-carbon quaternary stereocenters with good to excellent enantioselectivity. scispace.com
Table 2: Asymmetric Catalysis for Bicyclo[3.1.0]hexane Synthesis
| Reaction Type | Catalyst System | Substrate | Key Feature | Enantioselectivity (ee) | Reference |
| Oxidative Cyclization | Pd(OAc)₂ / i-Pr-SPRIX | Enyne derivative | First asymmetric Pd(II)/Pd(IV) catalysis | Up to 95% | nih.gov |
| Radical Cyclopropanation | Cu(I) / Chiral Secondary Amine | Aldehyde with unactivated alkene | Forms vicinal all-carbon quaternary stereocenters | Good to excellent | scispace.com |
Diastereoselective Control in Annulation and Cycloaddition Processes
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For bicyclo[3.1.0]hexane systems, this is often achieved during the key ring-forming step.
A highly diastereoselective intramolecular Simmons-Smith (IMSS) reaction has been developed for constructing substituted bicyclo[3.1.0]hexanes from functionalized gem-diiodoalkanes containing allylic alcohols. researchgate.net Another powerful method is a photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes, which proceeds with high diastereoselectivity when using difluorocyclopropenes, yielding bicyclic products with three contiguous stereocenters. semanticscholar.orgrsc.org Furthermore, a diastereodivergent strategy using organocatalysis has been developed, involving a transannular alkylation that builds the bicyclic core and installs all stereocenters in a controlled manner. researchgate.net These methods showcase how the choice of reagents and reaction conditions can precisely dictate the three-dimensional structure of the final product.
Enzymatic Resolution and Chiral Auxiliary Strategies for Enantiomerically Pure Bicyclo[3.1.0]hexanes
Beyond asymmetric catalysis, enantiomerically pure bicyclo[3.1.0]hexanes can be obtained by separating a racemic mixture (a 1:1 mixture of enantiomers) or by using a temporary chiral directing group.
Enzymatic resolution is a common technique that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipase-catalyzed reactions are particularly effective. For instance, a lipase-catalyzed asymmetric acetylation was developed to resolve a racemic bicyclo[3.1.0]hexane precursor, providing access to enantiomerically pure diacetate and monoacetate compounds. acs.orgnih.gov This method proved to be a general route for synthesizing conformationally locked (north) bicyclo[3.1.0]hexane nucleosides. nih.gov In other work, lipases from Burkholderia cepacia and Pseudomonas fluorescens were used for the kinetic resolution of chiral fragrant compounds featuring the bicyclo[3.1.0]hexane system, achieved through either selective acetylation of an alcohol or hydrolysis of an acetate (B1210297) ester. doi.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is a well-established method for obtaining enantiopure bicyclo[3.1.0]hexane derivatives. One synthetic route toward bicyclo[3.1.0]hexane analogues of sugar rings employed a late-stage resolution involving esterification with O-acetyl-(S)-mandelic acid, a chiral resolving agent, to separate diastereomeric esters, which were then processed to yield the target enantiopure compounds. researchgate.net
Practical Aspects and Scalability in the Synthesis of Ethynylbicyclo[3.1.0]hexane Systems
The transition from laboratory-scale synthesis to large-scale industrial production of complex molecules like this compound and its analogs presents a distinct set of challenges and practical considerations. The economic viability and successful implementation of a synthetic route on a larger scale hinge on factors such as cost of starting materials, safety of reagents, catalyst efficiency, operational simplicity, and the ease of purification. For bicyclo[3.1.0]hexane systems, particularly those developed for therapeutic applications, there is a significant need for processes that are not only efficient but also readily amenable to scale-up. figshare.comgoogle.com
Key Considerations for Scalability:
Catalyst Loading and Efficiency: A crucial factor in the cost-effectiveness of a synthesis is the amount of catalyst required. High catalyst loadings, common in earlier methods, are often prohibitive on an industrial scale. Recent advancements have demonstrated that certain cyclopropanation reactions to form the bicyclo[3.1.0]hexane skeleton can be achieved with remarkably low catalyst loadings. For instance, dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to form 3-azabicyclo[3.1.0]hexane derivatives can be performed with catalyst loadings as low as 0.005 mol%. nih.govacs.org Such high turnover numbers are critical for practical application.
Reagent Selection and Atom Economy: The choice of reagents is paramount. For large-scale manufacturing, it is essential to use cost-effective, safe, and readily available materials. google.com Syntheses that rely on expensive or hazardous reagents, such as certain heavy metals or unstable diazo compounds, are less suitable for scale-up. google.com Furthermore, atom-economical reactions, which maximize the incorporation of atoms from reactants into the final product, are highly desirable. Methodologies like the gold-catalyzed Si-H bond insertion of 1,6-enynes provide a facile and atom-economical, one-step construction of bicyclo[3.1.0]hexane silanes. rsc.org
Reaction Conditions and Purification: Mild reaction conditions contribute to a safer and more energy-efficient process. Several modern syntheses for bicyclo[3.1.0]hexane analogs operate under such conditions, with some proceeding efficiently in the absence of external oxidants. figshare.comacs.org A significant practical advantage is achieved when a reaction exhibits high diastereoselectivity, as this can eliminate the need for challenging and costly chromatographic purification of isomers. nih.govacs.org The development of "telescoped" reaction sequences, where multiple steps are performed in a single pot without isolating intermediates, further streamlines the process, saving time, resources, and reducing waste. nih.gov
Many synthetic approaches have been successfully executed on a gram-scale, demonstrating their practicability and potential for even larger-scale production. figshare.comnih.govacs.orgrsc.org
Table 1: Comparison of Catalytic Systems for Scalable Synthesis of Bicyclo[3.1.0]hexane Analogs
| Catalyst System | Substrate Type | Scale | Key Practical Features | Reference |
|---|---|---|---|---|
| Dirhodium(II) Acetate | N-Boc-2,5-dihydropyrrole | Gram-scale | Low catalyst loading (0.005 mol%); high diastereoselectivity; no chromatographic purification needed. nih.govacs.org | nih.gov, acs.org |
| Silver(I) Catalysts | Heteroatom-tethered 1,6-enynes | Gram-scale | Atom economical; free of external oxidants; easy to perform. figshare.comacs.org | figshare.com, acs.org |
| Gold Catalysts | 1,6-enynes with hydrosilanes | Gram-scale | Atom-economical one-step construction; mild reaction conditions. rsc.org | rsc.org |
| Copper(I)/Secondary Amine | Aldehydes with unactivated alkenes | - | Enables construction of sterically congested quaternary stereocenters. d-nb.info | d-nb.info |
Challenges in Scaling Up
Despite significant progress, several challenges remain in the synthesis of ethynylbicyclo[3.1.0]hexane systems.
Stereocontrol: The construction of molecules with multiple, sterically congested stereocenters, especially all-carbon quaternary centers, remains a formidable task in organic synthesis. d-nb.info While some methods provide excellent diastereoselectivity, achieving high enantioselectivity can be challenging.
Thermal Stability: The inherent ring strain of the cyclopropane moiety can make the bicyclo[3.1.0]hexane core sensitive to high temperatures, potentially leading to decomposition and limiting the applicable range of reaction conditions.
Reactivity and Reaction Pathways of 3 Ethynylbicyclo 3.1.0 Hexane and Its Core Scaffold
Reactions Involving the Bicyclo[3.1.0]hexane Core Structure
The inherent ring strain of the bicyclo[3.1.0]hexane skeleton makes it susceptible to a variety of transformations, primarily involving the cleavage of the three-membered ring.
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The cyclopropane ring within the bicyclo[3.1.0]hexane framework is prone to opening under various conditions, including acidic, basic, thermal, and photochemical stimuli. The regioselectivity of this cleavage is often influenced by the nature and position of substituents on the bicyclic core.
Under acidic conditions, such as in the presence of fluorosulphuric acid, bicyclo[3.1.0]hexan-3-ols undergo ring-opening to form cyclopentenium ions. This process is believed to proceed through the initial cleavage of the cyclopropane ring to yield isomeric olefins, which are then protonated. Similarly, methanolysis of activated bicyclo[3.1.0]hexane derivatives, where a cyclopropane carbon is flanked by electron-withdrawing groups, demonstrates pH-dependent regioselectivity. Acidic conditions favor cleavage of one cyclopropane bond to yield 4-methoxycyclohexane derivatives, while basic conditions lead to the cleavage of a different bond to form 3-methoxymethylcyclopentanone products.
Platinum salts can catalyze the rearrangement of 1-hydroxy- and 1-siloxy-bicyclo[3.1.0]hexane derivatives into monocyclic compounds. This transformation occurs in three main steps: oxidative addition to form a platinacyclobutane intermediate, cleavage of a platinum-carbon bond to open the ring, and finally protodeplatination to yield the product.
Thermal and photochemical methods also facilitate ring-opening. For instance, the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) proceeds via the cleavage of the internal cyclopropane C-C bond, forming a diradical intermediate. This reaction requires high temperatures, around 280°C, due to a significant energy barrier. Photochemical rearrangement of similar bicyclo[3.1.0]hex-3-en-2-ones can produce 3-hydroxybenzoic acid derivatives.
| Starting Material | Reagents/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Activated Bicyclo[3.1.0]hexane (with ketone and ester/aldehyde) | Methanol, Acidic conditions | 4-Methoxycyclohexane derivative | |
| Activated Bicyclo[3.1.0]hexane (with ketone and ester/aldehyde) | Methanol, Basic conditions | 3-Methoxymethylcyclopentanone derivative | |
| Bicyclo[3.1.0]hexan-3-ols | Fluorosulphuric acid | Cyclopentenium ions | |
| 1-Hydroxy-bicyclo[3.1.0]hexane | Pt-salt catalyst | Monocyclic derivative | |
| Bicyclo[3.1.0]hex-3-en-2-one | Thermal (e.g., 280°C) | Ketonic tautomer of phenol | |
| Substituted Bicyclo[3.1.0]hex-3-en-2-ones | Photochemical | 3-Hydroxybenzoic acid derivatives |
Transannular Reactions and Skeletal Rearrangements within Bicyclo[3.1.0]hexanes
The rigid, strained structure of the bicyclo[3.1.0]hexane system facilitates transannular reactions and skeletal rearrangements, leading to the formation of stereochemically complex products. An organocatalytic, diastereodivergent approach has been developed to synthesize highly substituted bicyclo[3.1.0]hexanes through a transannular alkylation reaction. This method utilizes cascade reactions to build the bicyclic core with precise control over stereochemistry.
Rearrangements can also be induced under thermal or photochemical conditions. The thermal rearrangement of 5,6,6-triphenylbicyclo[3.1.0]hex-2-ene is one such example. Furthermore, computational studies on the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to a phenolic tautomer suggest a two-step mechanism involving the initial breaking of the internal C-C cyclopropane bond, followed by a 1,2-hydrogen shift. Rhodium-catalyzed tandem reactions, such as a hetero-[5+2] cycloaddition/Claisen rearrangement, can also produce bicyclo[3.1.0]hexane products.
Cycloaddition Reactivity of Bicyclo[3.1.0]hexene Derivatives
Bicyclo[3.1.0]hexene derivatives, which contain a double bond within the five-membered ring, can participate in cycloaddition reactions. Lewis acid-catalyzed cycloisomerization of substituted hexatrienes can yield the bicyclo[3.1.0]hexene skeleton. This reaction is analogous to a [π4a+π2a] cycloaddition and has been applied to the total synthesis of natural products.
Furthermore, the bicyclo[3.1.0]hexane framework itself can be constructed via cycloaddition strategies. A convergent synthesis using a (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions has been reported. This method is particularly effective for creating fluorinated derivatives with high diastereoselectivity. Similarly, 1,3-dipolar cycloaddition reactions between stable azomethine ylides and cyclopropenes provide a route to 3-azabicyclo[3.1.0]hexane derivatives.
Transformations and Functionalizations at the Ethynyl (B1212043) Group
The terminal alkyne (ethynyl group) of 3-ethynylbicyclo[3.1.0]hexane is a highly versatile functional group, amenable to a wide range of transformations including metal-catalyzed reactions, nucleophilic additions, and electrophilic activations.
Metal-Catalyzed Reactions of the Alkyne Moiety (e.g., Bis-Silylation)
The carbon-carbon triple bond of the ethynyl group is a rich platform for transition metal-catalyzed reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. One important transformation is silylation, which introduces a silyl (B83357) group onto the alkyne. Silylacetylenes are valuable synthetic intermediates.
Bis-silylation involves the addition of two silyl groups across the triple bond. For example, the intermolecular trans-bis-silylation of terminal alkynes can be achieved using a palladium catalyst. While transition metals are commonly used, metal-free catalytic systems for the C-H silylation of terminal alkynes have also been developed. One such system uses potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst and bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silyl source, proceeding via deprotonation of the alkyne to form an acetylide. Another metal-free approach employs a quaternary ammonium (B1175870) pivalate (B1233124) catalyst with N,O-bis(silyl)acetamides as the silylating agents.
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| trans-Bis-silylation | Palladium catalyst | Intermolecular addition of two silyl groups across the alkyne. | |
| C-H Silylation | KHMDS (catalyst), BTMSA (silyl source) | Transition-metal-free; proceeds via an acetylide intermediate. | |
| C-H Silylation | Quaternary ammonium pivalate (catalyst), N,O-bis(silyl)acetamides (silyl source) | Metal-free; proceeds under mild conditions. |
Nucleophilic Additions and Electrophilic Activation of Ethynyl Functions
The ethynyl group can react with both nucleophiles and electrophiles. Nucleophilic addition to the triple bond is a common reaction pathway. For instance, nucleophiles can attack the α- or β-carbon atoms of an activated ethynyl ligand in an organometallic cluster. Ynones, or α,β-acetylenic ketones, which can be formed via oxidative alkynylation, readily undergo nucleophilic conjugate additions.
Conversely, the
Mechanistic Studies of Reactions Involving this compound and its Core Scaffold
The unique strained ring system of the bicyclo[3.1.0]hexane scaffold, a core component of this compound, dictates its reactivity. Mechanistic studies have been crucial in understanding the diverse transformations this structural motif can undergo. These investigations have shed light on the intermediates and transition states that govern its reaction pathways, particularly in radical processes, interactions with metal carbenes, and the energetic landscapes of these transformations.
Elucidation of Radical Reaction Mechanisms
Radical reactions involving the bicyclo[3.1.0]hexane framework have been a subject of significant investigation, offering pathways to complex molecular architectures. A key area of study has been the intramolecular radical cyclopropanation to form the bicyclo[3.1.0]hexane skeleton itself. One such method involves the use of a simple α-methylene group of aldehydes as a C1 source in the presence of a Cu(I)/secondary amine cooperative catalyst. d-nb.infonih.gov In this process, an enamine intermediate is generated in situ, which then participates in a radical cascade. d-nb.infonih.gov Experimental evidence, such as the inhibition of the reaction by radical scavengers like butylated hydroxytoluene (BHT), supports the involvement of radical species. nih.gov
Another approach involves a photoredox-mediated [3+2] annulation of aminocyclopropanes with cyclopropenes to construct the bicyclo[3.1.0]hexane system. nih.gov This reaction is initiated by the oxidation of an aminocyclopropane to a nitrogen radical cation, which then undergoes irreversible ring-opening. nih.gov The resulting radical intermediate adds to the cyclopropene (B1174273) to forge the five-membered ring of the bicyclic product. nih.gov Mechanistic studies suggest a radical-addition–coupling–elimination cascade process is involved in related transformations. acs.org
The regioselectivity of radical additions to unsaturated systems, which is relevant to derivatives like this compound, is a critical aspect of these mechanisms. For instance, the addition of a trifluoromethyl radical to an allene, a system electronically similar to an alkyne, preferentially occurs at the central carbon to form a more stable allylic radical intermediate. nih.gov This principle helps predict the outcomes of radical additions to the ethynyl group of the target molecule.
| Reaction Type | Catalyst/Initiator | Key Intermediate | Supporting Evidence |
|---|---|---|---|
| Intramolecular α-Cyclopropanation of Aldehydes | Cu(I)/Chiral Secondary Amine | Enamine Radical Cation | Reaction inhibition by radical scavengers (e.g., BHT) nih.gov |
| Photoredox [3+2] Annulation | Organic or Iridium Photoredox Catalyst | Nitrogen Radical Cation/Ring-Opened Radical | Successful reaction under visible light irradiation nih.gov |
| Boronyl Radical Catalyzed [3+2] Cycloaddition | Boronyl Radical Catalyst (Metal-Free) | Cyclopropyl Radical | Proceeds under metal-free conditions, suggesting a radical pathway researchgate.net |
Pathways Involving Metal Carbene Species
Metal carbene intermediates play a pivotal role in many synthetic routes toward and transformations of bicyclo[3.1.0]hexane derivatives. These highly reactive species are typically generated from diazo compounds in the presence of transition metal catalysts like rhodium, copper, or gold. rsc.orgwgtn.ac.nz The construction of the bicyclo[3.1.0]hexane skeleton often faces challenges with conventional metallocarbene strategies, especially when forming sterically congested stereocenters. d-nb.infonih.gov
One notable pathway is the intramolecular cyclopropanation of an olefin with a metal carbene. For instance, the decomposition of a diazo compound with copper acetylacetonate (B107027) can furnish the bicyclo[3.1.0]hexane scaffold. wgtn.ac.nz Rhodium N-heterocyclic carbene (NHC) complexes have been utilized in tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement reactions of vinylic oxirane-alkyne substrates to diastereoselectively produce bicyclo[3.1.0]hexanes. acs.org
Gold and platinum catalysts have also been shown to mediate the cycloisomerization of 1,5-enynes to yield the bicyclo[3.1.0]hexane framework, a reaction that proceeds through metal carbene intermediates. acs.org Computational studies have provided insight into the reactivity of these carbenes. acs.org In some cases, metal carbene-mediated ring expansion reactions serve as a powerful tool for constructing cyclic molecules related to the bicyclo[3.1.0]hexane system. rsc.org The mechanism involves the formation of an electrophilic carbene center which induces a 1,2-shift, leading to a ring-expanded product. rsc.org
The reactivity of these metal carbenes can be influenced by the choice of metal and ligands, allowing for control over the reaction pathway. For example, in reactions of ene–ynamides, a gold catalyst can generate a gold-carbene that undergoes a 1,2-H migration to form a 2-azabicyclo[3.1.0]hexane framework. rsc.org
| Reaction Type | Metal Catalyst | Carbene Precursor | Mechanistic Feature |
|---|---|---|---|
| Intramolecular Cyclopropanation | Copper Acetylacetonate | Diazo Compound | Direct formation of the cyclopropane ring wgtn.ac.nz |
| Tandem Cycloaddition/Rearrangement | Rhodium NHC Complex | Vinylic Oxirane/Alkyne | Hetero-[5+2] cycloaddition followed by Claisen rearrangement acs.org |
| 1,5-Enyne Cycloisomerization | Platinum or Gold Complexes | 1,5-Enyne | Formation of a metal carbene followed by cyclization acs.org |
| Ring Expansion | Rh2(OAc)4 | α-Diazo-β-hydroxy Esters | Semipinacol rearrangement (SPR)-mediated 1,2-carbon migration rsc.org |
Transition State Analysis and Reaction Energetics
Understanding the transition states and energy profiles of reactions involving the bicyclo[3.1.0]hexane scaffold is essential for predicting reactivity and stereochemical outcomes. Quantum chemical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating these aspects. acs.orgbeilstein-journals.org
For the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes, DFT studies have provided detailed mechanistic insights and explained the origin of diastereoselectivity and reactivity. acs.org These computational analyses help to identify the key transition states and intermediates that control the reaction pathway.
In the context of cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives, DFT calculations have been used to study the reaction mechanism thoroughly. beilstein-journals.org These studies have revealed that such reactions can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.org The calculated transition-state energies have been shown to be consistent with experimentally observed stereoselectivities. beilstein-journals.org
The concept of transition-state aromaticity has also been explored to understand the barrier heights of pericyclic reactions that can lead to bicyclic systems. beilstein-journals.org While a more aromatic transition state is often associated with a lower activation barrier, computational models like the Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA) have shown that other factors, such as strain and interaction energies, can be more dominant in governing the reaction barrier. beilstein-journals.org For the bicyclo[3.1.0]hexane system, the inherent ring strain is a significant factor in its reaction energetics. nist.gov The heat of combustion and strain energies for bicyclo[n.m.0]alkanes have been determined experimentally, providing fundamental thermodynamic data. nist.gov
| Reaction Type | Computational Method | Key Finding |
|---|---|---|
| 1,5-Enyne Cycloisomerization | Density Functional Theory (DFT) | Elucidation of the origin of diastereoselectivity and carbene reactivity acs.org |
| 1,3-Dipolar Cycloaddition | DFT (M11/cc-pVDZ level) | Reaction is HOMOcyclopropene-LUMOylide controlled; transition state energies match experimental stereoselectivity beilstein-journals.org |
| Pericyclic Reactions | Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) | Factors other than transition state aromaticity, like strain, can govern activation barriers beilstein-journals.org |
| General Thermodynamic Properties | Experimental Calorimetry | Determination of heats of combustion and strain energies for the bicyclic system nist.gov |
Spectroscopic Characterization Methodologies for 3 Ethynylbicyclo 3.1.0 Hexane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-ethynylbicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of these bicyclic compounds.
¹H NMR Spectroscopy: The proton NMR spectra of bicyclo[3.1.0]hexane derivatives provide key insights into the relative orientation of substituents. The coupling constants between protons are particularly informative for determining stereochemistry. For instance, in bicyclo[3.1.0]hexane systems, cis and trans relationships between protons can be established based on the magnitude of their coupling constants (J-values). researchgate.net For example, a study on bicyclo[3.1.0]hexane derivatives demonstrated that cis relationships are characterized by coupling constants around 6.6 Hz, whereas trans relationships show coupling constants close to 0 Hz. researchgate.net The chemical shifts of the protons are also indicative of their electronic environment within the molecule.
Table 1: Representative NMR Data for Bicyclo[3.1.0]hexane Derivatives This table provides illustrative ¹H and ¹³C NMR chemical shift ranges for the core bicyclo[3.1.0]hexane scaffold. Actual values for this compound would be influenced by the ethynyl (B1212043) group and other substituents.
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Bridgehead (C1, C5) | 1.0 - 2.5 | Influenced by the cyclopropane (B1198618) ring strain. |
| ¹H | Cyclopentane (B165970) ring | 1.5 - 2.8 | Complex multiplets are common due to spin-spin coupling. |
| ¹H | Cyclopropane ring | 0.5 - 1.5 | Typically shifted to higher fields due to the shielding effect of the ring. |
| ¹³C | Bridgehead (C1, C5) | 30 - 50 | |
| ¹³C | Cyclopentane ring | 20 - 40 | |
| ¹³C | Cyclopropane ring | 10 - 30 |
X-ray Crystallography for Precise Structural and Stereochemical Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline this compound derivatives. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
For bicyclo[3.1.0]hexane systems, X-ray crystallography has been crucial in confirming the predominant "boat" conformation of the bicyclic core. This conformational preference is a result of minimizing the eclipsing strain that would be present in a "chair" conformation. The resulting structure features a flattened five-membered ring.
The power of X-ray crystallography is particularly evident in the assignment of absolute stereochemistry, especially when a derivative is chiral. By resolving the crystal structure, the spatial arrangement of all atoms, including the ethynyl group and any other substituents on the bicyclic frame, can be visualized. This has been demonstrated in the structural analysis of various bicyclo[3.1.0]hexane derivatives, where the relative and absolute configurations of stereogenic centers were unequivocally established. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural features of this compound derivatives through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition.
The fragmentation of the bicyclo[3.1.0]hexane core is often characterized by ring-opening reactions that alleviate the inherent ring strain. The presence of the ethynyl group will also influence the fragmentation pathways. Common fragmentation processes include the loss of small neutral molecules. The resulting fragment ions are diagnostic for the bicyclo[3.1.0]hexane framework. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For the parent bicyclo[3.1.0]hexane, the molecular weight is 82.14 g/mol . nih.gov
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the characteristic alkyne and bicyclic alkane moieties.
The most diagnostic absorptions for the ethynyl group are:
C≡C stretch: A weak to medium absorption in the region of 2100-2260 cm⁻¹. The intensity of this peak is dependent on the symmetry of the alkyne; terminal alkynes generally show a more pronounced peak than internal alkynes.
≡C-H stretch: A strong, sharp absorption appearing around 3300 cm⁻¹ for the terminal alkyne C-H bond.
The bicyclo[3.1.0]hexane framework will exhibit characteristic C-H and C-C stretching and bending vibrations:
C-H stretch (alkane): Absorptions in the 2850-3000 cm⁻¹ region.
C-H bend: Absorptions in the 1350-1480 cm⁻¹ region.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the specific molecule, arising from C-C single bond stretching and various bending vibrations. libretexts.org While complex, this region can be used to confirm the identity of a compound by comparison with a known spectrum.
Chiroptical Spectroscopies for Absolute Configuration Assignment
For chiral derivatives of this compound, chiroptical spectroscopic methods are essential for determining the absolute configuration of the stereogenic centers. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.
For bicyclo[3.1.0]hexane derivatives, ECD has been successfully employed, often in conjunction with theoretical calculations using density functional theory (DFT), to assign the absolute configuration. rsc.orgresearchgate.net The experimental ECD spectrum is compared with the theoretically predicted spectra for the possible enantiomers, and a match allows for a confident assignment of the absolute stereochemistry. rsc.org Studies have shown that the ECD spectra of enantiomeric bicyclo[3.1.0]hexane derivatives are mirror images of each other. rsc.org
Optical Rotation Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of a chiral substance with the wavelength of polarized light. Similar to ECD, the resulting ORD curve is characteristic of the molecule's absolute configuration.
ORD has been used in combination with ECD and other chiroptical methods to provide a reliable determination of the absolute configurations of complex chiral molecules, including bicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org The combination of multiple chiroptical techniques, supported by computational modeling, offers a high degree of confidence in the stereochemical assignment, which is crucial for understanding the biological activity and chemical properties of chiral compounds. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.combruker.com While a standard infrared (IR) spectrum is identical for a pair of enantiomers, their VCD spectra are mirror images, exhibiting equal magnitude but opposite signs for corresponding vibrational bands. spark904.nlgaussian.com This unique property makes VCD an exceptionally powerful tool for the unambiguous determination of the absolute configuration of chiral molecules, including complex structures like bicyclo[3.1.0]hexane derivatives, without the need for crystallization or chemical derivatization. spark904.nlresearchgate.net
The application of VCD to determine the absolute stereochemistry of a molecule like a this compound derivative is a process that synergistically combines experimental measurement with sophisticated computational modeling. rsc.orgrsc.org The general methodology involves several key steps:
Conformational Analysis: Flexible molecules, including those with the bicyclo[3.1.0]hexane framework, can exist in multiple conformations. rsc.org A thorough search for all possible low-energy conformers is the foundational step. For bicyclo[3.1.0]hexane systems, it has been noted that boat-like conformers are often significantly more stable than chair-like conformers. rsc.orgrsc.org Factors such as intramolecular hydrogen bonding can play a dominant role in determining the relative stability of these conformers. rsc.orgrsc.org
Quantum-Mechanical Calculations: For each identified low-energy conformer, Density Functional Theory (DFT) calculations are employed to predict theoretical IR and VCD spectra. nih.govuni-muenchen.de The choice of the functional and basis set is critical for achieving accurate predictions that correlate well with experimental data. nih.govresearchgate.net These calculations provide the vibrational frequencies, dipole strengths (for IR absorption), and rotational strengths (for VCD intensity) for every vibrational mode of the molecule.
Spectral Averaging: The predicted spectra of the individual conformers are then averaged based on their calculated thermodynamic stabilities (e.g., using a Boltzmann distribution) to generate a final theoretical spectrum for a given enantiomer. gaussian.com This composite spectrum represents the weighted contribution of all significant conformations present at the experimental temperature.
Comparison and Assignment: The final, Boltzmann-weighted theoretical VCD spectrum is compared with the experimentally measured VCD spectrum. A strong correlation in the sign and relative intensity of the key vibrational bands between the calculated spectrum of a specific enantiomer (e.g., the (R)-enantiomer) and the experimental spectrum allows for the confident assignment of the absolute configuration of the sample. rsc.orguva.nl
Detailed Research Findings: A Case Study on a Bicyclo[3.1.0]hexane Derivative
While specific VCD data for this compound is not available in the current literature, a comprehensive study on a pair of enantiomeric bicyclo[3.1.0]hexane derivatives (designated as compounds 3 and 4 in the study) by Yang et al. provides an excellent illustration of the methodology. rsc.orgrsc.org In this research, the absolute configuration of the enantiomers, which possess multiple chiral centers and functional groups (four hydroxyl groups and one azide (B81097) group), was successfully determined. rsc.orgrsc.org
The researchers performed extensive conformational searches at the B3LYP/6-311++G** level of theory, identifying six particularly stable boat-like conformers for one of the enantiomers. rsc.org They then simulated the VCD spectra for all low-energy conformers. The final population-weighted theoretical VCD spectrum showed excellent agreement with the experimental VCD spectrum measured in acetonitrile-d3, confirming the absolute configuration that was also supported by two other chiroptical methods (ECD and ORD). rsc.orgrsc.org This work underscores the reliability of using VCD in combination with DFT calculations for determining the absolute configuration of structurally complex and flexible chiral molecules like bicyclo[3.1.0]hexane derivatives. rsc.org
Representative VCD Data Table
The following table presents illustrative data adapted from the study by Yang et al. on a bicyclo[3.1.0]hexane derivative, showcasing the type of information obtained from VCD analysis. This data is for the most stable conformer of the studied derivative and serves as a representative example.
Table 1: Representative Calculated VCD Data for the Most Stable Conformer of a Bicyclo[3.1.0]hexane Derivative
Note: This data is for the bicyclo[3.1.0]hexane derivative (compound 3 ) studied by Yang et al. and is intended to be illustrative for the bicyclo[3.1.0]hexane framework. Wavenumbers are scaled.
| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Description | IR Intensity (km/mol) | VCD Rotational Strength (10⁻⁴⁴ esu²cm²) |
| 3640 | O-H Stretch | 85.2 | +15.7 |
| 2985 | C-H Stretch | 45.1 | -8.2 |
| 2110 | N₃ Asymmetric Stretch | 350.6 | +2.5 |
| 1450 | CH₂ Scissoring | 12.3 | +5.1 |
| 1350 | C-O-H Bend | 30.5 | -9.8 |
| 1100 | C-O Stretch | 155.4 | +22.3 |
| 1050 | C-C Stretch (Ring) | 25.8 | -12.4 |
Theoretical and Computational Studies of 3 Ethynylbicyclo 3.1.0 Hexane Systems
Quantum Chemical Approaches in Bicyclo[3.1.0]hexane Research
Quantum chemical methods have become indispensable tools for investigating the structural, energetic, and reactive properties of bicyclo[3.1.0]hexane systems. These computational approaches provide detailed insights into molecular geometries, conformational landscapes, and reaction dynamics that can be challenging to probe experimentally. Early investigations utilized methods like single-crystal X-ray diffraction to determine that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. rsc.org Modern computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular orbital studies, complements and expands upon these experimental findings. These methods are routinely used to calculate and predict the behavior of these strained bicyclic molecules, offering a molecular-level understanding of the factors governing their stability and reactivity. For instance, computational studies have been crucial in understanding the conformational preferences of derivatives like 1,5-diazabicyclo[3.1.0]hexane and in elucidating the mechanisms of complex rearrangements and cycloadditions. nih.govresearchgate.netacs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely applied computational method for studying bicyclo[3.1.0]hexane systems due to its favorable balance of accuracy and computational cost. DFT has been successfully used to investigate the structural and energetic properties of the bicyclo[3.1.0]hexane framework. Researchers employ various functionals, such as B3LYP and M06-2X, to model these molecules. conicet.gov.ar These calculations provide valuable insights into conformational preferences, reaction pathways, electronic structure, and the subtle stereoelectronic effects that dictate the chemistry of this unique bicyclic scaffold. DFT studies have proven particularly useful in analyzing reactions that are difficult to monitor experimentally, such as the rearrangement of bicyclic cyclopropane (B1198618) derivatives and metal-catalyzed cycloisomerizations. nih.govcuhk.edu.cn
Conformational Analysis and Relative Stability Predictions (e.g., Boat-like vs. Chair-like Forms)
A key area of investigation for bicyclo[3.1.0]hexane systems is their conformational preference. The fusion of a five-membered ring with a cyclopropane ring imposes significant conformational constraints. DFT calculations have consistently shown that the boat-like (BL) conformation is the most stable form for the parent bicyclo[3.1.0]hexane. conicet.gov.ar This preference is attributed to the minimization of eclipsing strain.
Computational studies mapping the potential energy surface (PES) confirm that the boat-like conformation represents a true energy minimum. conicet.gov.ar For the parent bicyclo[3.1.0]hexane, the chair-like (CL) conformer is not a stable minimum but rather lies along the pathway to a transition state. conicet.gov.ar Similar preferences have been observed in derivatives. For example, in 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is significantly more stable than the chair form. acs.org DFT calculations, often corroborated by higher-level MP2 calculations, can precisely quantify the energy differences between various conformers and the barriers to their interconversion. acs.orgmathnet.ru
| Compound | Method | Conformer | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,5-diazabicyclo[3.1.0]hexane | MP2 | Boat | 0.0 | acs.org |
| 1,5-diazabicyclo[3.1.0]hexane | MP2 | Chair | 3.8 | acs.org |
| 1,5-diazabicyclo[3.1.0]hexane | MP2 | Twist | 49.5 | acs.org |
| 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | Experimental (GED at 57 °C) | Chair | 0.0 (68% abundance) | acs.org |
| 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | Experimental (GED at 57 °C) | Boat | (32% abundance) | acs.org |
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | exo-Boat | 0.0 | mathnet.ru |
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | exo-Chair | 3.4 | mathnet.ru |
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | DFT-B3PW91/6-31G(d,p) | Transition State (Boat to Chair) | ~3.8 | mathnet.ru |
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are a powerful tool for mapping the intricate pathways of chemical reactions involving bicyclo[3.1.0]hexane derivatives. By locating and characterizing the energies of reactants, intermediates, transition states (TS), and products, researchers can construct detailed energy profiles that explain reaction outcomes and selectivity.
For example, a DFT study on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane catalyzed by a Platinum salt revealed a three-step mechanism. nih.gov The process involves:
Oxidative addition of the platinum to form a platinacyclobutane intermediate.
Cleavage of a Pt-C bond to open the platinacyclobutane ring.
Protodeplatination to generate the final monocyclic product. nih.gov
Similarly, DFT has been used to understand the diastereoselectivity in the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane core. cuhk.edu.cn The calculations identified the key transition states and revealed that the observed selectivity arises from a combination of hydrogen bonding, CH-π interactions, and steric repulsion in the favored transition state structure. cuhk.edu.cn These computational studies provide insights into intermediates and transition states that are often too transient to be detected experimentally. cuhk.edu.cn
Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions and Frontier Orbital Theory)
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides deep insights into the electronic structure and reactivity of molecules. In bicyclo[3.1.0]hexane systems, the interactions of the Walsh orbitals of the strained cyclopropane ring play a significant role in their chemistry. researcher.life
DFT calculations are used to determine the energies and spatial distributions of these frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. This analysis can explain reactivity trends, such as the preference for certain reaction pathways or the influence of substituents on reaction rates. For instance, the concept of maximum orbital overlap between the Walsh orbitals of the cyclopropane ring and adjacent C-H bonds has been used to explain the stereoselective outcomes of dihalocarbene insertion reactions with bicyclo[3.1.0]hexane. researcher.life
| Molecule/Fragment | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Benzene | DFT | -6.749 | -0.571 | 6.178 | researchgate.net |
| Nitrobenzene | DFT | -7.592 | -2.716 | 4.876 | researchgate.net |
| Generic Organic Molecule 1 | AM1 | -8.9 | -1.5 | 7.4 | researchgate.net |
| Generic Organic Molecule 2 | AM1 | -8.7 | -1.8 | 6.9 | researchgate.net |
Investigation of Stereoelectronic Effects and Reactivity Trends
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are crucial in the chemistry of rigid systems like bicyclo[3.1.0]hexane. DFT, often combined with Natural Bond Orbital (NBO) analysis, is an excellent method for investigating these effects.
Ab Initio Molecular Orbital Studies for Detailed Electronic Structure Analysis
Ab initio (from the beginning) molecular orbital methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying electronic structures without relying on empirical parameterization. While computationally more demanding than DFT, these methods are often used to benchmark DFT results and to perform highly accurate calculations on smaller systems.
An early ab initio Self-Consistent Field (SCF) investigation using a double-zeta basis set was performed on bicyclo[3.1.0]hexane. researchgate.net This study concluded that the boat-like conformation was the only stable configuration for the molecule, a finding that has been consistently supported by later experimental and DFT studies. conicet.gov.arresearchgate.net More recently, ab initio methods like MP2 are frequently used in conjunction with DFT. For instance, MP2 calculations have been employed to confirm the relative energies of boat and chair conformers in diazabicyclo[3.1.0]hexane derivatives and to compute harmonic and cubic force fields needed for the analysis of gas electron diffraction (GED) data. acs.orgmathnet.ru This synergy between high-level ab initio calculations, DFT, and experimental data provides a robust and comprehensive understanding of the structure and behavior of bicyclo[3.1.0]hexane systems.
Synthetic Applications of Bicyclo 3.1.0 Hexane Scaffolds and Ethynyl Derivatives in Chemical Synthesis
Role as Versatile Building Blocks in the Construction of Complex Organic Molecules
The bicyclo[3.1.0]hexane skeleton is a prevalent feature in numerous natural products and synthetic bioactive compounds. nih.gov Due to their unique chemical reactivity and rigid three-dimensional shape, these scaffolds have been widely employed as highly useful chiral building blocks in organic synthesis. researchgate.netd-nb.info Their high ring strain not only makes their synthesis challenging but also renders them valuable synthetic intermediates for fragmentation and rearrangement reactions. nih.govd-nb.info
Various synthetic strategies have been developed to access these important structures. A convergent approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under mild photoredox conditions, which provides access to highly valuable bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org Other methods include intramolecular cyclization, cyclopropanation, and transannular reactions, although these often require pre-functionalized starting materials. nih.gov The development of catalytic enantioselective intramolecular cyclopropanation methods has also been a significant advance, enabling the construction of structurally diverse bicyclo[3.1.0]hexane skeletons. d-nb.info The utility of these scaffolds is demonstrated in their application to the synthesis of complex targets such as carbocyclic nucleosides and glutamic acid analogues. researchgate.netacs.org
Table 1: Selected Synthetic Methodologies for Bicyclo[3.1.0]hexane Scaffolds
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| (3+2) Annulation | Cyclopropenes and Aminocyclopropanes | Photoredox-catalyzed, convergent, creates three contiguous stereocenters. | nih.govrsc.org |
| Intramolecular Radical Cyclopropanation | Alkenyl Aldehydes | Uses a Cu(I)/secondary amine cooperative catalyst with the α-methylene group as the C1 source. | d-nb.info |
| Base-Promoted Ring Contraction | Epoxy Ketone from Cyclohexane-1,4-dione | Provides the core bicyclo[3.1.0]hexane ring system. | researchgate.netnih.gov |
| Carbene-Mediated Intramolecular Cyclopropanation | Diazo Intermediates | Allows for diastereoselective introduction of substituents. | acs.org |
| Metal-Free Cycloisomerization | 7-En-2-yn-1-ones | Uses electrophilic halogenating agents to activate conjugated carbonyl groups. | rsc.org |
Development of Conformationally Constrained Analogues in Synthetic Chemistry
A primary application of the bicyclo[3.1.0]hexane scaffold is in the design of conformationally restricted analogues of biologically important molecules. researchgate.netnih.gov The rigid nature of the bicyclic system "locks" the conformation of the molecule, which can lead to enhanced potency and/or selectivity for biological receptors. researchgate.net This strategy is particularly prominent in medicinal chemistry and the study of nucleic acids.
For instance, the bicyclo[3.1.0]hexane pseudosugar system has been used as a rigid substitute for ribose in nucleosides. researchgate.net This locks the furanose-like ring into a specific "North" (2'-exo) or "South" (3'-exo) conformation, which are normally in rapid equilibrium. oup.comacs.org Oligodeoxynucleotides incorporating these locked analogues have been synthesized to study the conformational dependence of DNA and RNA interactions. oup.comnih.gov Similarly, the 3-aza-bicyclo[3.1.0]hexane system has been used to prepare conformationally constrained analogues of the amino acid lysine, which are protected for use in solid-phase peptide synthesis. nih.gov These constrained analogues are valuable tools for probing biological systems and for the development of novel therapeutics. researchgate.netnih.gov
Strategies for Incorporating Fluorinated Bicyclo[3.1.0]hexane Derivatives into Synthetic Targets
The incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, methods to access fluorinated bicyclo[3.1.0]hexane derivatives are of significant interest. researchgate.net
One successful strategy involves the use of gem-difluorocyclopropenes as reactants in (3+2) cycloaddition reactions. researchgate.net For example, the reaction of difluorocyclopropenes with cyclopropylanilines in the presence of an iridium photoredox catalyst yields fluorinated bicyclo[3.1.0]hexanes with high diastereoselectivity. nih.govresearchgate.net This method provides access to important building blocks for medicinal chemistry. rsc.org Another approach is the metal-free cycloisomerization of 7-en-2-yn-1-ones using electrophilic fluorination agents, which can produce gem-difluorinated bicyclo[3.1.0]hexanes. rsc.org The development of these synthetic routes has expanded the toolbox for creating novel, fluorinated bicyclic scaffolds for various applications, including as modulators for metabotropic glutamate (B1630785) receptors. google.com
Table 2: Approaches for the Synthesis of Fluorinated Bicyclo[3.1.0]hexane Derivatives
| Method | Key Reagents/Substrates | Outcome | Reference |
|---|---|---|---|
| (3+2) Annulation | gem-Difluorocyclopropenes, Cyclopropylanilines | Highly diastereoselective formation of fluorinated bicyclo[3.1.0]hexanes. | nih.govresearchgate.net |
| Metal-Free Cycloisomerization | 7-En-2-yn-1-ones, Electrophilic Fluorinating Agents | Formation of gem-difluorinated bicyclo[3.1.0]hexanes. | rsc.org |
| Hydrolysis of Amino-nitrile Precursor | Acetic acid and HCl | Used in the synthesis of 2-amino-6-fluorobicyclo[3.1.0]hexane intermediates. | google.com |
Synthesis of Spirocyclic Compounds Containing Bicyclo[3.1.0]hexane Units
Spiro compounds, which feature two rings connected by a single common atom, are an important class of molecules found in many natural products. The incorporation of a bicyclo[3.1.0]hexane unit into a spirocyclic framework generates complex, three-dimensional structures of interest in drug discovery.
A reliable method for synthesizing such compounds is the 1,3-dipolar cycloaddition reaction. beilstein-journals.org For example, bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane can be synthesized through the cycloaddition of various cyclopropenes to a stable azomethine ylide. beilstein-journals.org This approach can afford complex cycloadducts in moderate to good yields with high diastereoselectivity. beilstein-journals.org Another strategy involves a skeleton transformation reaction using dimethylsulfoxonium methylide on α-pyrone derivatives, which yields spirobicyclo[3.1.0]hexane-cyclohexane derivatives. nih.gov Additionally, spiro-fused heterocyclic compounds containing both barbiturate (B1230296) and 3-azabicyclo[3.1.0]hexane moieties have been synthesized via one-pot, three-component 1,3-dipolar cycloaddition reactions and evaluated as potential antitumor agents. mdpi.com An unusual rearrangement of a spirocyclic 1-oxa-6-azaspiro[2.5]octane derivative has also been reported to give access to novel 2-azabicyclo[3.1.0]hexanes. researchgate.net
Applications in the Synthesis of Specialty Chemicals and Advanced Materials
While the predominant application of bicyclo[3.1.0]hexane derivatives is in medicinal chemistry and as intermediates for complex molecule synthesis, they also have potential uses in the production of specialty chemicals. For instance, derivatives such as Methyl Bicyclo[3.1.0]hexane-6-carboxylate are utilized in the production of specialty chemicals and materials with specific properties. The unique structural and stereochemical features of these bicyclic compounds make them attractive candidates for creating advanced materials where precise three-dimensional orientation is required. Furthermore, various patented 3-aza-bicyclo[3.1.0]hexane derivatives, including those with ethynyl (B1212043) substitutions, have been developed as orexin (B13118510) receptor antagonists for potential therapeutic use, highlighting their role in the creation of highly specialized and proprietary chemical entities. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
